molecular formula C8H15NO2 B2870834 N-Cyclopentyl-N-methoxyacetamide CAS No. 1860905-86-7

N-Cyclopentyl-N-methoxyacetamide

Cat. No. B2870834
CAS RN: 1860905-86-7
M. Wt: 157.213
InChI Key: RWXJLYVVDOCDMN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-methoxyacetamide is a chemical compound with the CAS Number: 1860905-86-7 . It has a molecular weight of 157.21 . The IUPAC name for this compound is N-cyclopentyl-N-methoxyacetamide .


Molecular Structure Analysis

The InChI code for N-Cyclopentyl-N-methoxyacetamide is 1S/C8H15NO2/c1-7(10)9(11-2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving N-Cyclopentyl-N-methoxyacetamide are not available, related compounds have been studied. For example, the Cr(acac)3/TEA/(Ph2P)2N(cyclopentyl)·(DMP) catalytic system was found to catalyze ethylene trimerization in situ .

Scientific Research Applications

Safety and Hazards

The Material Safety Data Sheet (MSDS) for N-Cyclopentyl-N-methoxyacetamide provides information on its safety and hazards . It’s important to handle all chemicals with appropriate safety measures.

Mechanism of Action

Mode of Action

It’s known that the compound belongs to the class of organic compounds known as tertiary carboxylic acid amides . These compounds generally interact with their targets by forming hydrogen bonds, which can lead to changes in the target’s function or structure.

Pharmacokinetics

The compound’s molecular weight (15721 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

properties

IUPAC Name

N-cyclopentyl-N-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)9(11-2)8-5-3-4-6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJLYVVDOCDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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